9-Thia-6-azaspiro[4.5]decane 9,9-dioxide
Description
Overview of Spirocyclic Scaffolds in Modern Organic Chemistry
Spirocyclic compounds, characterized by two rings connected through a single common atom, are becoming increasingly prevalent in the design of drug candidates. This is largely due to their rigid nature, which can lead to improved binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. The introduction of a spirocyclic scaffold can also enhance the fraction of sp³-hybridized carbons in a molecule, a property that has been correlated with a higher success rate in clinical development.
Significance of Sulfone Functionality in Chemical Synthesis and Molecular Design
The sulfone group (R-S(=O)₂-R') is a versatile functional group with a significant role in both chemical synthesis and molecular design. Its strong electron-withdrawing nature and its ability to act as a hydrogen bond acceptor make it a valuable component in the construction of complex molecules. In medicinal chemistry, the sulfone moiety is often incorporated into drug candidates to improve their pharmacokinetic properties, such as metabolic stability and solubility. Vinyl sulfones, for instance, are recognized as valuable Michael acceptors in drug design due to their reactivity with nucleophilic species. researchgate.net
Structural Features and Classification of Azaspirocyclic Compounds
Azaspirocyclic compounds are a subclass of spirocycles that incorporate one or more nitrogen atoms in their ring systems. The presence of nitrogen introduces a basic center, which can be crucial for modulating the physicochemical properties of a molecule, including its solubility and ability to interact with biological targets. nih.gov Azaspirocycles can be classified based on the size of the rings, the number and position of the nitrogen atoms, and the presence of other heteroatoms. These compounds are considered valuable building blocks in drug discovery, with their limited conformational freedom offering predictable vectorization and more selective target interactions. mdpi.com
Research Landscape of 9-Thia-6-azaspiro[4.5]decane 9,9-dioxide and Related N,S-Dioxide Spirocycles
Direct and extensive research specifically focused on this compound is limited in publicly available scientific literature. However, the broader class of thia-azaspiro[4.5]decane derivatives has been the subject of investigation, revealing significant biological potential.
For instance, derivatives of 1-thia-4-azaspiro[4.5]decan-3-one have been synthesized and evaluated for their anticancer and antiviral activities. nih.govnih.gov These studies highlight the therapeutic promise of the thia-azaspiro[4.5]decane scaffold. One study reported the synthesis of new 1-thia-4-azaspiro[4.5]decane derivatives and their subsequent conversion to thiazolopyrimidine and 1,3,4-thiadiazole (B1197879) thioglycosides, with some compounds showing moderate to high inhibition of cancer cell lines. nih.gov Another research effort identified a series of 1-thia-4-azaspiro[4.5]decan-3-ones as inhibitors of human coronavirus 229E replication. nih.gov
Furthermore, research into related N,S-dioxide spirocycles, such as 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxides, demonstrates the synthetic accessibility of such systems. researchgate.net These compounds were synthesized through the reaction of a keto sulfone with N-alkylaminoethanols. researchgate.net The development of synthetic methods for spirocyclic vinyl sulfones also points to the growing interest in this class of compounds for their potential biological activities. researchgate.net
While specific data on this compound is scarce, the existing research on analogous structures suggests that this compound could possess interesting chemical and biological properties worthy of future investigation.
Compound Data
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9λ6-thia-6-azaspiro[4.5]decane 9,9-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S/c10-12(11)6-5-9-8(7-12)3-1-2-4-8/h9H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOJAHSYIOQVPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CS(=O)(=O)CCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 9 Thia 6 Azaspiro 4.5 Decane 9,9 Dioxide and Congeners
Strategies for Spirocyclic Sulfone Ring System Construction
The formation of the spirocyclic sulfone framework is a critical aspect of the synthesis of 9-Thia-6-azaspiro[4.5]decane 9,9-dioxide. Several modern synthetic methods can be employed to construct such three-dimensional architectures.
Cycloaddition Reactions in Spirocyclic Sulfone Synthesis
Cycloaddition reactions, particularly the Diels-Alder reaction, represent a powerful tool for the construction of cyclic and bicyclic systems. acs.org In the context of spirocyclic sulfone synthesis, acetylenic and allenic sulfones can serve as dienophiles in [4+2] cycloadditions with dienes. acs.org For instance, the reaction of a cyclic diene with a sulfonyl-activated dienophile could potentially form a spirocyclic adduct, which upon further transformations, could lead to the desired sulfone ring system. The stereochemistry of the cycloaddition can often be controlled, offering a pathway to specific diastereomers. youtube.com Tandem cycloaddition-cycloreversion sequences have also been utilized to create aromatic sulfonyl compounds. acs.org
Radical Cyclization Approaches to Spirocyclic Sulfones
Radical cyclization offers a versatile and efficient method for the synthesis of complex cyclic molecules, including spirocyclic sulfones. rsc.orgresearchgate.net These reactions often proceed under mild conditions and exhibit good functional group tolerance. rsc.orgnih.gov A notable approach involves a cascade of radical cyclization followed by a (hetero)aryl migration to produce multi-functionalized spirocyclic vinyl sulfones. rsc.orgresearchgate.net This methodology allows for the construction of intricate scaffolds, including those with medium-sized rings fused to the spiro center. rsc.orgresearchgate.net The process can be initiated by various means, including the use of radical initiators or through photoredox catalysis. researchgate.netnih.gov
A plausible mechanism for a photocatalyzed radical cyclization to form a spirocyclic vinyl sulfone begins with the single-electron transfer reduction of a sulfonyl chloride to generate a sulfonyl radical. researchgate.net This radical then adds to an alkyne, creating a vinyl radical. researchgate.net Subsequent intramolecular cyclization onto an alkene forms a highly reactive alkyl radical, which can then undergo further reactions, such as group migration, to yield the final spirocyclic product. researchgate.net
Ring-Closing Metathesis (RCM) for Spirocyclic Systems
Ring-closing metathesis (RCM) has emerged as a powerful and widely used strategy for the synthesis of a variety of unsaturated rings, including those found in spirocyclic systems. wikipedia.org This metal-catalyzed reaction involves the intramolecular metathesis of two terminal alkenes to form a cycloalkene and volatile ethylene (B1197577). wikipedia.org RCM is known for its functional group tolerance, making it suitable for the synthesis of complex molecules containing heteroatoms like nitrogen and sulfur. wikipedia.orgacs.org
In the context of synthesizing congeners of this compound, RCM can be employed to form either the carbocyclic or the heterocyclic ring. A general and highly efficient synthesis of cyclic sulfones has been developed based on RCM. acs.org This involves the cyclization of a diene precursor containing a sulfone moiety. The resulting cyclic vinyl sulfones can be further functionalized. acs.org For nitrogen-containing spirocycles, a common strategy involves the allylation of an imine derived from a cyclic ketone, followed by alkylation to introduce a second alkenyl group, setting the stage for the RCM reaction. doi.org The use of catalysts like the Grubbs second-generation catalyst is common in these transformations. doi.org
Base-Promoted and Metal-Catalyzed Cyclization Pathways
Base-promoted cyclizations are a fundamental strategy in organic synthesis. In the context of spirocyclic sulfones, a base can facilitate intramolecular Michael additions. For instance, a substrate containing a nucleophilic center and a vinyl sulfone Michael acceptor can undergo cyclization in the presence of a suitable base to form a cyclic sulfone. nih.gov Recently, base-promoted reactions have been shown to be effective in constructing C-S and C-C bonds in the synthesis of cyclic sulfones. nih.gov For example, sulfone-tethered alkynols can be stereoselectively converted to cyclic β-ketosulfones using a base like potassium hydroxide. nih.gov
Metal-catalyzed reactions offer another powerful avenue for the synthesis of spirocyclic sulfones. Copper(I)-catalyzed reactions, for instance, have been used to construct benzo[b]thiophene 1,1-dioxides from 2-alkynylphenyl precursors and a sulfur dioxide source. nih.gov The mechanism often involves the formation of an organometallic intermediate that undergoes intramolecular cyclization. Palladium-catalyzed dearomative difunctionalization of N-benzylacrylamides has been used to create azaspirocyclohexadienones. researchgate.net The versatility of metal catalysis allows for the formation of a wide range of substituted spirocyclic systems. rsc.org
Photoredox Catalysis in Sulfone Synthesis
Visible-light photoredox catalysis has become a prominent tool in modern organic synthesis due to its mild reaction conditions and ability to generate reactive radical intermediates. rsc.orgnih.gov This methodology has been successfully applied to the synthesis of various sulfone-containing molecules. acs.orgacs.orgnih.gov One approach involves the generation of alkylsulfonyl radicals from Katritzky salts through a photoinduced single-electron reduction, which can then be used to form dialkyl sulfones. rsc.org
In the synthesis of spirocyclic sulfones, photoredox catalysis can initiate radical cyclization cascades. rsc.orgresearchgate.netrsc.orgnih.gov For instance, a photocatalytic approach to access spirocyclic vinyl sulfones involves the tandem radical cyclization and functional group migration. rsc.orgnih.gov This method is notable for its broad functional group compatibility and its ability to construct complex scaffolds, including medium-sized ring-fused spirocyclic vinyl sulfones. rsc.orgnih.gov The reaction is typically carried out under blue LED irradiation with a suitable photocatalyst, such as an iridium complex. nih.gov
Approaches to Nitrogen-Containing Spirocyclic Scaffolds
The construction of the nitrogen-containing ring is a key step in the synthesis of this compound. A number of strategies have been developed for the synthesis of nitrogen-containing spirocyclic scaffolds, often with the goal of creating compound libraries for biological screening. nih.govacs.orgku.edunih.gov
One common approach starts with a cyclic ketone, which is converted to an imine and then subjected to nucleophilic allylation to introduce the first point of diversity and a handle for further reactions. doi.org Subsequent N-alkylation with a suitable electrophile can introduce the second chain required for a ring-closing reaction. doi.org
Another strategy involves the use of N-Boc protected cyclic 2-aminoketones. nih.govku.edu These starting materials can be reacted with a Grignard reagent, such as homoallyl magnesium bromide, to furnish a tertiary alcohol. nih.gov Epoxidation of the alkene followed by spontaneous intramolecular epoxide ring-opening via a 5-exo-tet cyclization can lead to the formation of spirocyclic tetrahydrofuran (B95107) methanols. nih.gov While this specific example leads to an oxa-spirocycle, similar strategies could be envisioned for the synthesis of nitrogen-containing rings.
The three-component condensation of a phenol, an aldehyde, and a nitrile in strong acid has been reported to produce 2-azaspiro[4.5]deca-6,9-dien-8-ones. researchgate.net This method provides a direct entry to the azaspirodecane core. Furthermore, the synthesis of 8-oxa-2-azaspiro[4.5]decane has been achieved from commercially available reagents, highlighting the potential for building diverse spirocyclic systems containing nitrogen. researchgate.net
Aminoallylation and Subsequent Ring-Closing Metathesis Sequences
Ring-closing metathesis (RCM) has become a powerful and widely adopted strategy for the construction of cyclic and heterocyclic systems, including complex spirocycles. The reaction typically involves the intramolecular cyclization of a diene precursor, catalyzed by ruthenium or molybdenum complexes, to form a new double bond within a ring system, releasing a small volatile alkene like ethylene.
The synthesis of azaspirocycles via RCM often begins with the construction of a suitable acyclic diene precursor containing a nitrogen atom. A key step in this process is aminoallylation, where two allyl groups are introduced onto a nitrogen atom. This can be achieved through various methods, including the dialkylation of a primary amine or ammonia (B1221849) with an allyl halide.
Once the diallylamine (B93489) derivative is formed, it is subjected to RCM. The choice of catalyst (e.g., Grubbs' first, second, or third generation catalysts, or Hoveyda-Grubbs catalysts) is crucial and depends on the substrate's steric and electronic properties. The reaction's driving force is often the entropically favorable release of ethylene gas. This methodology allows for the formation of a wide range of ring sizes, although five- and six-membered rings are most common. The resulting unsaturated azacycle can then be hydrogenated to afford the saturated azaspirocyclic core.
Multicomponent Reactions for the Assembly of Spiroheterocycles
Multicomponent reactions (MCRs) are highly efficient synthetic strategies wherein three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity, making them ideal for the synthesis of diverse compound libraries, including spiroheterocycles.
Several named MCRs, such as the Ugi and Passerini reactions, can be adapted for spirocycle synthesis. For instance, a three-component condensation of 2,6-dimethylphenol, isobutyraldehyde, and various nitriles in concentrated sulfuric acid has been reported to produce 2-azaspiro[4.5]deca-6,9-dien-8-ones. researchgate.net This approach assembles the spirocyclic core in a single, convergent step. Another relevant example involves the reaction of dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide, an aromatic aldehyde, and 1H-tetrazol-5-amine under microwave irradiation to form complex tetracyclic systems featuring a thiopyran sulfone ring. researchgate.net
The key advantage of MCRs is the ability to introduce diversity at multiple points by simply varying the individual starting components, facilitating the creation of libraries of spirocyclic compounds for biological screening.
Intramolecular Cyclization Protocols for Azaspirocycles
Intramolecular cyclization represents a broad class of reactions that are fundamental to the synthesis of cyclic molecules, including azaspirocycles. These reactions involve the formation of a new bond between two atoms within the same molecule, leading to a ring structure.
A variety of methods fall under this category:
Friedel-Crafts-type reactions: An intramolecular electrophilic aromatic substitution can be used to form a new ring fused at a spiro center.
Radical cyclizations: A radical generated at one point in a molecule can add to an unsaturated bond elsewhere in the same molecule to forge the spirocyclic system.
Nucleophilic substitution: An intramolecular SN2 reaction, where a nucleophile (e.g., an amine) displaces a leaving group within the same molecule, is a common method for forming heterocyclic rings.
[3+2] Cycloadditions: The intramolecular cycloaddition of a 1,3-dipole (like a nitrone or an azide) onto an alkene or alkyne can efficiently construct five-membered heterocyclic rings as part of a spirocyclic framework.
For example, the synthesis of 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxides has been achieved through the reaction of dihydro-2H-1λ⁶-thiopyran-1,1,3(4H)-trione with N-substituted 2-aminoethanols, which proceeds via an initial condensation followed by intramolecular ring closure. researchgate.net
Direct and Analogous Synthesis of this compound and Related Structures
Synthesis from Dihydro-2H-thiopyran-1,1-dioxide Derivatives
Derivatives of dihydro-2H-thiopyran-1,1-dioxide are versatile and highly valuable building blocks for constructing sulfur-containing heterocycles, including the this compound core. The carbonyl group at the 3-position and the activated methylene (B1212753) group at the 2-position of dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide provide handles for a range of chemical transformations.
A direct approach involves the reaction of a binucleophile with the thiopyranone dioxide core. For instance, the reaction of dihydro-2H-1λ⁶-thiopyran-1,1,3(4H)-trione with N-substituted 2-aminoethanols directly yields 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxides. researchgate.net This reaction establishes the spirocyclic junction by forming both the oxazolidine (B1195125) and piperidine (B6355638) rings in a structured sequence. Modifying the binucleophile allows for the synthesis of various analogues. For example, using a substituted ethylenediamine (B42938) derivative would be a plausible route toward the target this compound.
Tandem Sulfoxide-Elimination and Intramolecular Sulfenic Acid Addition Strategies
A sophisticated strategy for the construction of sulfur-containing spirocycles involves a tandem sequence initiated by a sulfoxide (B87167) elimination. bham.ac.uk This process generates a highly reactive sulfenic acid intermediate, which is immediately trapped in an intramolecular cycloaddition reaction.
The synthesis begins with a precursor containing both a sulfoxide group and a suitably positioned alkene. Thermal or base-induced elimination of the sulfoxide generates the transient sulfenic acid (R-SOH) and a new double bond. If the molecule is designed correctly, the sulfenic acid can then undergo a rapid intramolecular addition to the existing alkene, forming a new sulfur-containing ring and establishing the spiro center. This methodology has been successfully developed to construct sulfur-containing spirocycles on a gram scale, demonstrating its potential for library synthesis. bham.ac.uk The subsequent oxidation of the resulting sulfide (B99878) to the corresponding sulfone would complete the synthesis of scaffolds like the target molecule.
Preparation of Related Spirocyclic Sulfonamides and Sulfones
The synthesis of spirocyclic sulfonamides and sulfones is of significant interest due to their prevalence in medicinal chemistry. One powerful method for their preparation is the intramolecular reductive cyclization of cyanoalkylsulfonyl fluorides. nih.gov
In this approach, a precursor containing both a nitrile group and a sulfonyl fluoride (B91410) group is subjected to reduction. Reagents such as sodium borohydride (B1222165) in the presence of a nickel(II) chloride catalyst can reduce the nitrile to a primary amine. nih.gov This newly formed amine then undergoes a rapid intramolecular sulfonylation by attacking the sulfonyl fluoride at the other end of the molecule, forming the cyclic sultam (a cyclic sulfonamide) in a one-pot reaction. nih.gov This method has proven effective for creating both β- and γ-sultams with spirocyclic architectures in good yields. nih.gov The resulting spirocyclic sultam can be further modified or used as a key intermediate. For the synthesis of spirocyclic sulfones, alternative strategies involving the cyclization of precursors containing a sulfone moiety are employed, often using radical cyclizations or condensation reactions.
Table of Mentioned Compounds
Mechanistic Investigations and Reaction Pathways of Spirocyclic Sulfone Formation
Elucidation of Radical Intermediate Formation and Reactivity
Radical cascade reactions have emerged as a powerful strategy for constructing complex molecular scaffolds, including spirocyclic sulfones. nih.govresearchgate.net These reactions are often initiated through the generation of a sulfonyl radical, which then participates in a series of bond-forming events.
The formation of the initial sulfonyl radical is commonly achieved through a photocatalytic process. nih.govrsc.org Under irradiation with visible light (e.g., blue LEDs), a photocatalyst, such as an iridium complex (fac-Ir(ppy)₃), becomes electronically excited. nih.govrsc.org This excited-state photocatalyst can then reduce a sulfonyl chloride precursor via a single-electron transfer (SET) event, generating the key sulfonyl radical intermediate. nih.govrsc.org The involvement of free-radical species is confirmed by experiments where the reaction is inhibited by radical scavengers like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO). nih.govrsc.org
Once formed, the sulfonyl radical exhibits high reactivity. It can readily add to unsaturated moieties like alkynes or alkenes within the substrate. rsc.orgnih.gov For instance, in a documented synthesis of spirocyclic vinyl sulfones, a sulfonyl radical adds to an alkynyl group to form a vinyl radical intermediate. nih.govrsc.org This is followed by an intramolecular cyclization where the vinyl radical adds to a nearby alkene, creating a new cyclic radical intermediate and establishing the spirocyclic core. rsc.org This cascade of radical additions allows for the rapid construction of complex structures from relatively simple starting materials. researchgate.net The reactivity of these radical intermediates is crucial, driving the reaction forward through a sequence of cyclization and, in some cases, migration steps to yield the final stable product. nih.gov
Table 1: Radical Intermediates and Their Roles in Spirocyclic Sulfone Synthesis This table is interactive. You can sort and filter the data.
| Radical Intermediate | Method of Formation | Subsequent Reactivity | Experimental Evidence | Citations |
|---|---|---|---|---|
| Sulfonyl Radical | Photocatalytic Single-Electron Transfer (SET) from sulfonyl chloride. | Intermolecular addition to alkynes/alkenes to initiate the cascade. | Reaction inhibition by TEMPO; trapping experiments. | rsc.org, nih.gov |
| Vinyl Radical | Addition of a sulfonyl radical to an alkyne. | Intramolecular addition to a tethered alkene (cyclization). | Mechanistic proposals based on product structure. | rsc.org, nih.gov |
| Alkyl Radical | Intramolecular addition of a vinyl radical to an alkene. | Intramolecular migration or oxidation to perpetuate the catalytic cycle. | Mechanistic proposals; characterization of final products. | rsc.org, nih.gov |
| Aryl Radical | Single-electron transfer (SET) from an aryl diazonium salt. | Reaction with a sulfur dioxide source (e.g., Na₂S₂O₅) to form a sulfonyl radical. | Mechanistic studies of related sulfone syntheses. | mdpi.com |
Analysis of Nucleophilic Addition and Cyclization Mechanisms
Beyond radical pathways, the formation of spirocyclic sulfones can proceed through mechanisms involving nucleophilic addition and subsequent cyclization. The sulfone group itself, being strongly electron-withdrawing, can activate adjacent positions for nucleophilic attack or can act as a nucleophile in certain contexts. iomcworld.comrsc.org
A common strategy involves an intramolecular Michael addition. thieme-connect.de For example, in the synthesis of spiro hydantoin (B18101) nucleoside analogues, a key step involves a base-catalyzed spirocyclization. thieme-connect.de This process is driven by the deprotonation of an active methylene (B1212753) group, which then acts as a nucleophile, attacking an internal Michael acceptor to forge the spirocyclic junction. Similarly, other syntheses utilize active methylene nucleophiles, such as substituted alkyl nitro compounds, which add to divinyl sulfone in a Michael reaction to create substituted cyclic sulfones. mdpi.com
In other systems, the sulfonyl group can participate as an intramolecular nucleophile. rsc.org During electrophilic addition reactions to unsaturated bicyclic sulfones, the sulfonyl group can intercept a cationic intermediate formed after the initial attack by an electrophile (e.g., Br⁺). rsc.org This neighboring group participation leads to the formation of specific stereoisomers that would not be predicted otherwise. This nucleophilic interception by the sulfonyl oxygen creates a transient cyclic intermediate, which is then opened by a nucleophile to give the final product. rsc.org Another pathway involves the intramolecular nucleophilic substitution of a suitable leaving group by an anion generated alpha to the sulfone moiety, effectively closing the ring to form the cyclic sulfone. mdpi.com
Distinction Between Concerted and Stepwise Reaction Processes
Chemical reactions can be broadly categorized into two mechanistic classes: concerted and stepwise. psiberg.comdifferencebetween.com A concerted reaction occurs in a single step where all bond-breaking and bond-forming occur simultaneously through a single transition state, without the formation of any intermediates. psiberg.comdifferencebetween.comyoutube.com In contrast, a stepwise reaction proceeds through multiple steps, involving the formation of one or more reactive intermediates. differencebetween.comquora.com
Conversely, some transformations in spirocycle synthesis can exhibit concerted character. For instance, a computational study on a palladium-catalyzed spirocyclization reaction proposed that the key C-H activation step proceeds via a concerted metallation-deprotonation mechanism. rsc.org In this process, the C-H bond is broken and the new metal-carbon bond is formed in a single, coordinated step, avoiding the formation of a discrete intermediate. rsc.org Pericyclic reactions, such as the Diels-Alder reaction, are well-known examples of concerted processes, though their direct application in forming the 9-thia-6-azaspiro[4.5]decane core is less common than stepwise radical or nucleophilic approaches. psiberg.com The distinction is critical as it influences the reaction's stereochemical outcome, kinetics, and potential side reactions.
Table 2: Comparison of Concerted and Stepwise Mechanisms in Spirocycle Formation This table is interactive. You can sort and filter the data.
| Feature | Concerted Mechanism | Stepwise Mechanism |
|---|---|---|
| Number of Steps | Single step. differencebetween.comquora.com | Multiple steps. differencebetween.com |
| Intermediates | No intermediates are formed. psiberg.comdifferencebetween.com | One or more reactive intermediates (e.g., radicals, carbocations) are formed. youtube.com |
| Transition States | A single transition state. psiberg.com | Multiple transition states, one for each step. psiberg.com |
| Energy Profile | A single energy barrier. psiberg.com | Multiple energy barriers and valleys (for intermediates). youtube.com |
| Example in Spiro-Sulfone Synthesis | Concerted metallation-deprotonation in a Pd-catalyzed C-H activation. rsc.org | Photocatalytic radical cascade involving sulfonyl and vinyl radical intermediates. rsc.org |
Mechanistic Roles of Transition Metal Catalysis in Spiroannulation
Transition metals play a pivotal role in many modern synthetic methods for spiroannulation, offering unique reaction pathways that are otherwise inaccessible. acs.org Catalysts based on palladium, nickel, copper, and rhodium are frequently employed. nih.govmdpi.comrsc.org
Palladium catalysis is particularly widespread. acs.org In the synthesis of spirocycles, a common mechanistic sequence involves:
Oxidative Addition: The Pd(0) catalyst inserts into a carbon-halogen or carbon-triflate bond of a substrate, forming an organopalladium(II) intermediate. rsc.org
Intramolecular Carbopalladation: The organopalladium species then adds across a tethered alkene or alkyne within the same molecule, forming a new carbon-carbon bond and generating the spirocyclic framework. rsc.org
C-H Activation/Reductive Elimination: The cycle is completed by a C-H activation step followed by reductive elimination, which forms the final product and regenerates the Pd(0) catalyst. rsc.org
Nickel catalysis has also emerged as a powerful tool, particularly in dual photoredox/nickel catalytic systems. nih.gov In these reactions, a photocatalyst generates an alkyl radical, which is then captured by a Ni(0) or Ni(I) complex. This organonickel intermediate can then undergo reductive elimination with an aryl halide partner, forging a new C-C bond under mild conditions. nih.gov Copper catalysts are often used to mediate the formation of C-S bonds in the synthesis of sulfur-containing heterocycles, mdpi.com while rhodium catalysts have been shown to effect C-H insertion reactions to form five- and six-membered cyclic sulfones. iomcworld.com These metals act by lowering activation energies and controlling the chemo- and regioselectivity of the spiroannulation reaction. rsc.org
Computational Approaches to Reaction Mechanism Elucidation
Modern computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms in organic synthesis. rsc.orgacs.org For the formation of spirocyclic sulfones, computational approaches provide insights that are often difficult or impossible to obtain through experimental means alone.
DFT calculations can be used to map the entire potential energy surface of a proposed reaction pathway. rsc.org This allows for the identification of all transition states and intermediates, and the calculation of their relative energies. By comparing the activation barriers for different possible pathways (e.g., stepwise vs. concerted), researchers can make informed predictions about the most likely mechanism. rsc.orgacs.org
For example, in a study of a palladium-catalyzed spirocyclization, DFT calculations supported a mechanistic pathway proceeding through oxidative addition, intramolecular carbopalladation, and a concerted C-H activation. rsc.org The calculations also accurately predicted the regioselectivity observed in experiments with unsymmetrical substrates by comparing the energy barriers for the formation of different isomers. rsc.org Furthermore, computational analysis can explain why certain substrates fail to react by revealing prohibitively high activation energies for key steps. rsc.org Isotope labeling experiments, when combined with computational modeling of kinetic isotope effects, provide powerful validation for the proposed mechanisms. acs.org These theoretical studies are crucial for rational catalyst design and the optimization of reaction conditions. researchgate.net
Stereochemical Control in the Synthesis of 9 Thia 6 Azaspiro 4.5 Decane 9,9 Dioxide Derivatives
Enantioselective Methodologies for Chiral Spirocyclic Sulfones
The enantioselective synthesis of spirocyclic compounds, particularly those containing a sulfone moiety, has been a long-standing goal for organic chemists. mdpi.com The development of catalytic asymmetric methods is at the forefront of this endeavor, offering efficient routes to enantiomerically enriched products. mdpi.comresearchgate.net While specific enantioselective methods for 9-Thia-6-azaspiro[4.5]decane 9,9-dioxide are not extensively documented, general strategies for related structures provide a roadmap for potential synthetic approaches.
Organocatalysis has emerged as a powerful tool for the enantioselective construction of spirocycles. mdpi.comnih.gov Chiral phosphoric acids, for instance, have been successfully utilized in the asymmetric (4+3) cyclization of α-(3-isoindolinonyl) propargylic alcohols with 2-indolylmethanols to produce spiro isoindolinone-oxepine-fused indoles with high enantioselectivity. nih.gov This approach, which relies on the formation of a chiral ion pair to control the stereochemical outcome, could potentially be adapted for the synthesis of thia-azaspirocyclic systems.
Another promising strategy involves the use of synergistic catalysis, combining a chiral organocatalyst with a transition metal catalyst. researchgate.netresearchgate.net This dual catalytic system has been employed in the synthesis of chiral spiroisoxazolone derivatives with high diastereoselectivity and enantioselectivity. researchgate.net The combination of chiral aminocatalysis and transition metal catalysis is a dominant method for constructing optically pure spiro heterocyclic molecules. researchgate.net
The synthesis of chiral sulfones, in general, has seen significant advances through enantioselective conjugate addition reactions and palladium-catalyzed allylic substitution. nih.govresearchgate.net These methods allow for the creation of sulfone-bearing quaternary carbon stereocenters with excellent regio- and enantioselectivity. nih.gov For instance, the palladium-catalyzed sulfonylation of vinyl cyclic carbonates with sodium sulfinates has been shown to produce a range of enantiomerically enriched tertiary allylic sulfones. nih.gov
The table below summarizes some enantioselective methodologies applicable to the synthesis of chiral spirocyclic compounds, which could be adapted for the synthesis of this compound derivatives.
| Catalytic System | Reaction Type | Product Type | Enantioselectivity (ee) |
| Chiral Phosphoric Acid | (4+3) Cyclization | Spiro isoindolinone-oxepine-fused indoles | High |
| Pd(0)/Chiral Secondary Amine | Conia-ene Reaction | Spiroisoxazolone derivatives | Up to 99% |
| Palladium/Chiral Ligand | Allylic Substitution | Tertiary allylic sulfones | Excellent |
Diastereoselective Synthesis and Control in Spirocyclic Ring Systems
Diastereoselective synthesis is crucial when a molecule contains multiple stereocenters. In the context of spirocyclic systems, controlling the relative orientation of substituents on the two rings is a significant challenge. Several strategies have been developed to address this, primarily involving the use of chiral auxiliaries and substrate-controlled reactions.
One common approach is the use of a chiral auxiliary, a stereochemically pure functional group that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. For example, the use of Ellman's sulfinamide as a chiral auxiliary in the Strecker reaction of spirocyclic ketones has been shown to produce diastereomeric mixtures of spirocyclic glutamic acid analogs that can be separated chromatographically. nih.gov The bulky nature of the chiral auxiliary can effectively shield one face of the molecule, leading to the preferential formation of one diastereomer. nih.gov
Substrate-controlled diastereoselectivity is another powerful strategy, where the inherent stereochemistry of the starting material dictates the stereochemical outcome of the reaction. For instance, the diastereoselective spiroannulation of phenols bearing a chiral center has been reported, with the diastereomeric ratio increasing with the steric bulk around the existing chiral carbon. researchgate.net
Acid-catalyzed cyclization reactions have also been employed to achieve diastereoselective synthesis of spirocyclic compounds. rsc.org In the synthesis of spirocyclic diketopiperazines, an acid-catalyzed cyclization of a pendent chiral aminoamide unit onto a dehydroproline amide moiety proceeded with high diastereoselectivity (up to >98:2). rsc.org The stereochemical outcome in such reactions is often influenced by the catalyst and solvent conditions. tsijournals.com For example, in the synthesis of spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones, the choice of acid catalyst (methanesulfonic acid vs. toluenesulfonic acid) was found to control the diastereoselectivity of the condensation reaction. tsijournals.com
The following table presents examples of diastereoselective synthesis of spirocyclic compounds.
| Reaction Type | Key Feature | Product Type | Diastereomeric Ratio (dr) |
| Strecker Reaction | Ellman's sulfinamide auxiliary | Spirocyclic glutamic acid analogs | Low to moderate |
| Spiroannulation | Substrate control (chiral phenol) | Spiroethers | Up to 81:19 |
| Acid-catalyzed Cyclization | Pendent chiral aminoamide | Spirocyclic diketopiperazines | Up to >98:2 |
| Acid-catalyzed Condensation | Catalyst and solvent control | Spiro[chromane-2,4′-pyrimidine]-2′(3′H)-ones | Variable |
Determination of Absolute Configuration using Advanced Analytical Techniques
The unambiguous determination of the absolute configuration of a chiral molecule is a critical step in stereoselective synthesis. Several advanced analytical techniques are employed for this purpose, with X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy being the most definitive methods. iucr.orglibretexts.org
X-ray Crystallography is considered the gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. researchgate.netwikipedia.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The Flack parameter, derived from the diffraction data, is a key indicator of the absolute structure. However, obtaining single crystals of sufficient quality can be a significant bottleneck. A newer technique, Microcrystal Electron Diffraction (MicroED), has emerged as a powerful alternative for structure elucidation from crystalline powders, and can be used to determine absolute configuration through the formation of salts with a chiral counterion of known configuration. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy offers several methods for determining absolute configuration, particularly when X-ray crystallography is not feasible. One common approach is the use of chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to convert enantiomers into diastereomers. These diastereomers exhibit distinct NMR spectra, and analysis of the chemical shift differences (Δδ) can allow for the assignment of the absolute configuration. Another NMR-based technique is the Nuclear Overhauser Effect (nOe) experiment. researchgate.net By measuring the through-space interactions between protons, the relative stereochemistry of a molecule can be determined. In rigid spirocyclic systems, nOe data can be used to deduce the absolute configuration, especially when the configuration of one stereocenter is already known. researchgate.net
Chiroptical Methods , such as Circular Dichroism (CD) spectroscopy, measure the differential absorption of left- and right-circularly polarized light by a chiral molecule. iucr.org The resulting spectrum is highly sensitive to the stereochemistry of the molecule and can be compared to theoretical calculations or spectra of known compounds to assign the absolute configuration.
The table below outlines the primary analytical techniques used for determining the absolute configuration of chiral spirocyclic compounds.
| Technique | Principle | Key Information Provided |
| X-ray Crystallography | X-ray diffraction from a single crystal | Unambiguous 3D structure and absolute configuration |
| Microcrystal Electron Diffraction (MicroED) | Electron diffraction from microcrystals | 3D structure and absolute configuration (with chiral reference) |
| NMR Spectroscopy (with Chiral Derivatizing Agents) | Formation of diastereomers with distinct NMR spectra | Assignment of absolute configuration based on chemical shift differences |
| Nuclear Overhauser Effect (nOe) NMR | Measurement of through-space proton-proton interactions | Relative stereochemistry and, in some cases, absolute configuration |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of circularly polarized light | Assignment of absolute configuration by comparison with known standards or calculations |
Strategies for the Retention of Enantiomeric Purity During Transformations
Once a chiral spirocyclic compound has been synthesized in an enantiomerically pure form, it is crucial to maintain its stereochemical integrity throughout subsequent chemical transformations. Certain reactions can lead to racemization or epimerization, thus diminishing the enantiomeric excess (ee) of the product. Therefore, the choice of reaction conditions and reagents is critical for the retention of enantiomeric purity.
Stereospecific reactions , where the stereochemistry of the starting material dictates the stereochemistry of the product, are ideal for preserving enantiomeric purity. For example, nucleophilic substitution reactions that proceed via an S(_N)2 mechanism occur with inversion of configuration, a predictable and stereospecific outcome. Many cycloaddition reactions, such as the Diels-Alder reaction, are also stereospecific.
In cases where a racemic mixture is obtained, chiral resolution can be employed to separate the enantiomers. A common method involves the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent, such as a chiral acid or base. Since diastereomers have different physical properties, they can often be separated by crystallization. After separation, the resolving agent is removed to yield the individual enantiomers.
The use of chiral auxiliaries not only aids in diastereoselective synthesis but can also protect a stereocenter from racemization during subsequent reactions. The auxiliary can be cleaved at a later stage of the synthesis to reveal the desired enantiomerically pure product.
Careful selection of reaction conditions is also paramount. For instance, reactions that proceed through planar intermediates, such as carbocations or enolates, can be prone to racemization if not properly controlled. The use of low temperatures and non-polar solvents can sometimes minimize racemization by stabilizing the chiral conformation of the intermediate.
Characterization and Structural Analysis of 9 Thia 6 Azaspiro 4.5 Decane 9,9 Dioxide Compounds
X-ray Crystallographic Analysis for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the spirocyclic structure of 9-Thia-6-azaspiro[4.5]decane 9,9-dioxide, including the stereochemistry at the spirocenter and the conformation of the two constituent rings.
Single-Crystal X-ray Diffraction Data Collection and Refinement
To perform this analysis, a suitable single crystal of this compound would be required. The crystal would be mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and processed to yield a set of crystallographic data. This data includes the unit cell dimensions (the fundamental repeating unit of the crystal lattice) and the space group (which describes the symmetry of the crystal).
The refinement process involves fitting a model of the molecule to the experimental diffraction data. This iterative process adjusts atomic coordinates, thermal parameters, and other variables to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed by parameters such as the R-factor.
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
A successful crystallographic study would yield a detailed table of intramolecular distances and angles. For this compound, this would include the precise lengths of all carbon-carbon, carbon-nitrogen, carbon-sulfur, and sulfur-oxygen bonds. The bond angles around each atom, particularly the tetrahedral geometry around the spiro carbon and the sulfur atom of the sulfone group, would be accurately determined. Dihedral angles would define the puckering of the piperidine (B6355638) and tetrahydrothiophene-1,1-dioxide rings.
Conformational Insights from Crystallographic Data
The crystallographic data would reveal the preferred conformation of the molecule in the solid state. For the piperidine ring, this would likely be a chair conformation, and the analysis would determine the orientation of the substituents (axial or equatorial). The conformation of the five-membered tetrahydrothiophene-1,1-dioxide ring, which is typically an envelope or twist conformation, would also be elucidated. The relative orientation of the two rings around the spiro carbon is a key structural feature that would be precisely defined.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides information about the chemical environment, connectivity, and stereochemistry of magnetically active nuclei, such as ¹H and ¹³C.
Proton (¹H) NMR and Carbon-13 (¹³C) NMR for Structural Proof
The ¹H NMR spectrum of this compound would be expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ) of these signals would be influenced by the proximity of electronegative atoms (nitrogen and the sulfone group). The integration of the signals would correspond to the number of protons giving rise to each signal. Coupling constants (J) between adjacent protons would provide information about the dihedral angles and thus the conformation of the rings in solution.
The ¹³C NMR spectrum would show a signal for each unique carbon atom. The chemical shift of the spiro carbon would be a characteristic feature. The carbons adjacent to the nitrogen and the sulfone group would also exhibit distinct chemical shifts.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal which protons are coupled to each other, helping to trace the proton-proton connectivity within each ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached, allowing for the assignment of carbon resonances based on the assigned proton spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are close to each other, regardless of whether they are bonded. This information is invaluable for determining the stereochemistry and the three-dimensional folding of the molecule in solution.
Without experimental data, a more detailed analysis is not possible. The synthesis and full characterization of this compound would be a valuable contribution to the field of heterocyclic chemistry.
Infrared (IR) Spectroscopy for Functional Group Identification (e.g., Sulfone Vibrations)
Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. In the case of this compound and its derivatives, IR spectroscopy is crucial for confirming the presence of the key sulfone group. The sulfone (SO₂) moiety gives rise to two characteristic and strong absorption bands corresponding to its symmetric and asymmetric stretching vibrations.
Generally, the asymmetric stretching vibration of the S=O bond in a sulfone group appears in the region of 1350-1300 cm⁻¹, while the symmetric stretching vibration is observed in the 1160-1120 cm⁻¹ range. The exact positions of these bands can be influenced by the local chemical environment, including the cyclic nature of the spiro compound and the presence of other substituents.
In addition to the sulfone peaks, the IR spectrum of this compound would also exhibit characteristic absorptions for other functional groups within its structure. These include the N-H stretching vibration of the secondary amine in the piperidine ring, typically observed as a moderate band in the 3500-3300 cm⁻¹ region. C-H stretching vibrations from the aliphatic cyclohexane (B81311) and piperidine rings would be present in the 3000-2850 cm⁻¹ range. The C-N stretching vibration can also be observed, usually in the fingerprint region between 1250 and 1020 cm⁻¹.
Table 1: Typical Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |
| Sulfone (SO₂) | Asymmetric Stretch | 1350 - 1300 | Strong |
| Sulfone (SO₂) | Symmetric Stretch | 1160 - 1120 | Strong |
| Secondary Amine (N-H) | Stretch | 3500 - 3300 | Moderate |
| Alkane (C-H) | Stretch | 3000 - 2850 | Strong |
| C-N | Stretch | 1250 - 1020 | Moderate-Weak |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula of C₈H₁₅NO₂S.
The predicted monoisotopic mass for the uncharged molecule is 189.08235 Da. In a typical mass spectrum, the compound would be observed as its protonated molecular ion, [M+H]⁺, with a predicted m/z of 190.08963. uni.lu Other common adducts that may be observed include the sodium adduct [M+Na]⁺ at m/z 212.07157 and the potassium adduct [M+K]⁺ at m/z 228.04551. uni.lu
The fragmentation of this compound under electron ionization (EI) or collision-induced dissociation (CID) would likely proceed through several pathways, driven by the stability of the resulting fragments. Key fragmentation pathways could include:
Loss of SO₂: A common fragmentation for sulfones is the extrusion of sulfur dioxide (SO₂), which has a mass of 64 Da.
Cleavage of the piperidine ring: The piperidine ring can undergo alpha-cleavage adjacent to the nitrogen atom, leading to the loss of alkyl radicals.
Retro-Diels-Alder type reactions: The cyclic systems may undergo ring-opening and subsequent fragmentation.
Cleavage at the spiro center: The bonds around the spirocyclic carbon atom can cleave, leading to characteristic fragment ions.
A related compound, 9-oxa-2lambda6-thia-6-azaspiro[4.5]decane 2,2-dioxide, shows a predicted [M+H]⁺ ion at m/z 192.06889, indicating the influence of the heteroatom substitution on the molecular weight. uni.lu
Table 2: Predicted Mass Spectrometric Data for this compound
| Ion/Adduct | Predicted m/z |
| [M]⁺ | 189.08180 |
| [M+H]⁺ | 190.08963 uni.lu |
| [M+Na]⁺ | 212.07157 uni.lu |
| [M+K]⁺ | 228.04551 uni.lu |
| [M-H]⁻ | 188.07507 uni.lu |
Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Compounds
Electronic Circular Dichroism (ECD) spectroscopy is a vital technique for the stereochemical analysis of chiral molecules. Since this compound possesses a spirocyclic center, it is inherently chiral, provided there are no other elements of symmetry. The spiro atom can be a stereocenter, leading to the existence of enantiomers. ECD spectroscopy measures the differential absorption of left and right circularly polarized light, which is non-zero for chiral compounds.
The resulting ECD spectrum is characteristic of a specific enantiomer, with its mirror image being produced by the opposite enantiomer. This makes ECD an excellent tool for assigning the absolute configuration of chiral spirocyclic compounds. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the spatial arrangement of the chromophores within the molecule.
For derivatives of this compound, the chromophores would include the sulfone group and any other absorbing groups introduced through substitution, for instance, on the nitrogen atom. The ECD spectrum would arise from the electronic transitions within these chromophores, which become chiroptically active due to the rigid and asymmetric spirocyclic framework.
The interpretation of ECD spectra is often supported by quantum chemical calculations, such as time-dependent density functional theory (TD-DFT), which can predict the ECD spectrum for a given absolute configuration. By comparing the calculated spectrum with the experimental one, the absolute stereochemistry of the compound can be confidently assigned.
Computational and Theoretical Studies on 9 Thia 6 Azaspiro 4.5 Decane 9,9 Dioxide
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) is a robust method for investigating the electronic structure and energetics of molecules. For 9-Thia-6-azaspiro[4.5]decane 9,9-dioxide, DFT calculations would be instrumental in understanding its fundamental properties.
A crucial first step in computational analysis is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. For this compound, this would involve using a functional such as B3LYP with a suitable basis set like 6-311++G(d,p) to locate the energy minimum on the potential energy surface. The optimized structure would provide key information on bond lengths, bond angles, and dihedral angles.
Following geometry optimization, a frequency calculation is typically performed to confirm that the obtained structure is a true minimum. The absence of imaginary frequencies would verify its stability. The results of such a calculation would also yield thermodynamic properties like enthalpy, Gibbs free energy, and entropy.
Table 1: Hypothetical Optimized Geometric Parameters for this compound
| Parameter | Value |
| S=O Bond Length | 1.45 Å |
| S-C Bond Length | 1.80 Å |
| C-N Bond Length | 1.47 Å |
| C-S-C Bond Angle | 105.2° |
| O=S=O Bond Angle | 118.5° |
Note: The data in this table is illustrative and represents typical values for similar functional groups.
DFT is also employed to determine the global and local electronic properties that govern the reactivity of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.netmdpi.com
Local reactivity can be assessed through calculations of Fukui functions and dual descriptors, which identify the specific atomic sites most susceptible to nucleophilic or electrophilic attack. mdpi.com For this compound, this would highlight the most reactive centers within the molecule.
Table 2: Hypothetical Global Reactivity Descriptors
| Descriptor | Value (eV) |
| HOMO Energy | -7.2 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap | 5.7 |
| Chemical Potential (μ) | -4.35 |
| Chemical Hardness (η) | 2.85 |
| Global Electrophilicity (ω) | 3.32 |
Note: The data in this table is for illustrative purposes and is based on typical ranges for similar heterocyclic compounds.
Molecular Electron Density Theory (MEDT) for Understanding Chemical Reactivity
Molecular Electron Density Theory (MEDT) provides a powerful framework for understanding the mechanisms of chemical reactions by analyzing the changes in electron density. mdpi.com An MEDT study of the potential reactions involving this compound, such as cycloaddition or nucleophilic substitution, would involve analyzing the conceptual DFT reactivity indices and the topology of the Electron Localization Function (ELF) along the reaction pathway. This approach helps in characterizing the nature of bond formation and breaking during a reaction. mdpi.com
Ab Initio and Semi-Empirical Methods for Reaction Pathway Mapping
To explore potential synthetic routes or degradation pathways, ab initio and semi-empirical methods can be used to map reaction pathways. These methods allow for the calculation of transition state structures and their corresponding activation energies. By mapping the potential energy surface, the most favorable reaction mechanisms can be identified. For instance, methods like Møller–Plesset perturbation theory (MP2) could be used for higher accuracy calculations of critical points on the reaction coordinate. mdpi.com
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods are highly effective in predicting spectroscopic data, which can be invaluable for the characterization of new compounds. DFT calculations can predict vibrational frequencies (FT-IR and Raman), which, when compared with experimental spectra, can confirm the structure of the synthesized molecule. researchgate.netmdpi.commdpi.com Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared to experimental data to aid in the assignment of signals. nih.gov Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, providing insights into the UV-Vis absorption spectrum of the compound. nih.gov
Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data
| Spectroscopic Data | Predicted Value | Experimental Value |
| FT-IR (S=O stretch) | 1320 cm⁻¹ | 1315 cm⁻¹ |
| FT-IR (N-H stretch) | 3350 cm⁻¹ | 3342 cm⁻¹ |
| ¹H NMR (N-H proton) | 4.5 ppm | 4.3 ppm |
| ¹³C NMR (Spiro carbon) | 85.0 ppm | 84.2 ppm |
Note: The data in this table is illustrative and intended to show the expected correlation between theoretical and experimental values.
Conformational Analysis using Computational Methods
The flexibility of the piperidine (B6355638) and tetrahydrothiophene (B86538) rings in this compound allows for the existence of multiple conformations. A systematic conformational search using molecular mechanics or DFT can identify the most stable conformers and the energy barriers between them. Understanding the conformational landscape is crucial as the biological activity of a molecule can be highly dependent on its three-dimensional shape. kcl.ac.uk Studies on similar spiro-heterocycles have shown the importance of such analyses. rsc.orgrsc.org
Chemical Transformations and Synthetic Utility of 9 Thia 6 Azaspiro 4.5 Decane 9,9 Dioxide
Reactivity of the Sulfone Moiety (e.g., α-proton acidity, SO2 extrusion)
The sulfone group in 9-Thia-6-azaspiro[4.5]decane 9,9-dioxide is a key functional group that dictates much of its reactivity. The strong electron-withdrawing nature of the sulfonyl group significantly influences the acidity of the adjacent protons and allows for specific chemical transformations.
α-Proton Acidity: The protons on the carbon atoms alpha to the sulfonyl group (C8 and C10) exhibit enhanced acidity. This increased acidity is due to the inductive effect of the sulfone, which stabilizes the resulting carbanion. This property allows for the deprotonation of these positions using a suitable base, creating a nucleophilic center that can participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol-type condensations. The oxidation state of the sulfur atom plays a crucial role in this increased acidity.
Sulfur Dioxide (SO2) Extrusion: A characteristic reaction of sulfones is the extrusion of sulfur dioxide, often under thermal or photochemical conditions. In the case of cyclic sulfones, this can lead to the formation of a new ring system. One of the most well-known reactions involving SO2 extrusion is the Ramberg-Bäcklund reaction. This reaction converts α-halosulfones into alkenes in the presence of a base. nih.govnih.gov For this compound, this would first require halogenation at one of the α-carbons (C8 or C10). Subsequent treatment with a base would lead to the formation of an unstable episulfone intermediate, which would then extrude SO2 to form a novel spiro-alkene. nih.govnih.gov
Chemical Modifications and Derivatization at the Nitrogen Atom
The secondary amine in the piperidine (B6355638) ring of this compound is a prime site for chemical modification and derivatization. This allows for the introduction of a wide variety of substituents, which can significantly alter the molecule's physical, chemical, and biological properties. Common derivatization reactions include N-alkylation, N-acylation, and N-arylation.
N-Alkylation and N-Acylation: The nitrogen atom can be readily alkylated using various alkyl halides or subjected to reductive amination with aldehydes or ketones. Similarly, N-acylation can be achieved using acyl chlorides or acid anhydrides. These reactions are fundamental in the synthesis of diverse libraries of spirocyclic compounds for applications in drug discovery. For instance, the synthesis of various N-substituted dihydrospiro[quinoline-2,4'-piperidines] has been reported, showcasing the ease of functionalization of the piperidine nitrogen. nih.gov
Table 1: Examples of N-Derivatization Reactions of Piperidine-Containing Spirocycles
| Reagent | Reaction Type | Product Type |
| Benzyl bromide | N-Alkylation | N-Benzyl-9-thia-6-azaspiro[4.5]decane 9,9-dioxide |
| Acetyl chloride | N-Acylation | N-Acetyl-9-thia-6-azaspiro[4.5]decane 9,9-dioxide |
| Benzaldehyde, NaBH(OAc)3 | Reductive Amination | N-Benzyl-9-thia-6-azaspiro[4.5]decane 9,9-dioxide |
Functionalization of the Spirocyclic Carbon Skeleton
Beyond the heteroatoms, the carbon skeleton of this compound offers opportunities for functionalization, leading to more complex molecular architectures.
Functionalization can be achieved at various positions on both the piperidine and the tetrahydrothiophene (B86538) rings. As mentioned, the positions alpha to the sulfone are activated for deprotonation and subsequent reaction with electrophiles. Additionally, modern synthetic methods, such as C-H activation, could potentially be employed to introduce functional groups at other positions on the carbocyclic framework, although specific examples for this particular molecule are not widely reported. The synthesis of 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes via alkylation of a pyrrolidine (B122466) enamine demonstrates a strategy for functionalizing the carbon skeleton of a related spirocyclic system. nih.gov
Ring-Opening and Ring-Expansion Reactions of the Spirocyclic Core
The strained nature of spirocyclic systems can make them susceptible to ring-opening and ring-expansion reactions, providing pathways to unique and often complex molecular scaffolds.
Ring-Opening Reactions: While the saturated rings of this compound are generally stable, under certain conditions, ring-opening of either the piperidine or the tetrahydrothiophene dioxide ring could be induced. For example, cleavage of the C-N or C-S bonds could be achieved using strong reducing agents or under specific catalytic conditions.
Ring-Expansion Reactions: Ring-expansion reactions offer a powerful tool for transforming the spirocyclic core into larger ring systems. For example, the Piancatelli rearrangement has been utilized for the synthesis of azaspirocyclic scaffolds. researchgate.net Although specific examples for this compound are not documented, related azaspirocycles have been shown to undergo ring expansion.
Application as Versatile Synthetic Intermediates and Scaffolds in Organic Synthesis
The structural features of this compound make it a valuable building block in organic synthesis, particularly for the construction of molecules with potential biological activity. nih.gov
The rigid, three-dimensional nature of the spirocyclic core is a desirable feature in drug design, as it can lead to improved binding affinity and selectivity for biological targets. The presence of both a hydrogen bond donor/acceptor (the NH group) and a strong hydrogen bond acceptor (the sulfone group), along with multiple sites for functionalization, allows for the creation of a diverse range of derivatives. These derivatives can be screened for various biological activities. For example, related 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been identified as potent inhibitors of soluble epoxide hydrolase. sigmaaldrich.com The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] and their sulfur analogs highlights the utility of such spirocyclic systems as synthetic intermediates.
Future Research Directions and Advanced Methodologies
Development of Novel and Sustainable Synthetic Routes for Spirocyclic Sulfones
The advancement of organic synthesis is increasingly driven by the need for novel, efficient, and environmentally benign methodologies. Future research into the synthesis of 9-Thia-6-azaspiro[4.5]decane 9,9-dioxide and its analogs will likely move beyond traditional multi-step sequences, focusing instead on innovative strategies that offer improved atom economy and sustainability.
Recent breakthroughs in the synthesis of related spirocyclic vinyl sulfones have highlighted the power of photocatalytic methods. rsc.org These reactions can proceed under mild conditions, using visible light as a renewable energy source, thereby minimizing the need for high temperatures and harsh reagents. rsc.orgnih.gov One such approach involves a cascade reaction featuring a radical cyclization followed by a (hetero)aryl migration, which can construct complex spirocyclic systems from readily available starting materials. rsc.orgrsc.org
Another promising avenue is the use of multi-component reactions, where three or more reactants combine in a single operation to form a complex product. Palladium-catalyzed multi-component strategies have been developed to construct five- to twelve-membered benzo-fused sulfones, demonstrating the potential for building diverse molecular architectures efficiently. nih.gov Adapting these principles to the synthesis of azaspiro-sulfone systems could provide rapid access to libraries of novel compounds.
Future efforts will likely focus on expanding the substrate scope of these reactions and developing catalytic systems that are cheaper, more abundant, and recyclable, aligning with the principles of green chemistry. mdpi.com
Table 1: Comparison of Synthetic Strategies for Cyclic Sulfones
| Methodology | Key Features | Advantages | Potential Challenges |
|---|---|---|---|
| Photocatalytic Radical Cyclization | Visible-light induced, cascade reaction, mild conditions. rsc.org | High functional group tolerance, access to complex scaffolds, sustainable energy source. rsc.orgnih.gov | Catalyst cost, light penetration for large-scale reactions, potential for side reactions. mdpi.com |
| Metal-Catalyzed Multi-Component Reactions | Convergent synthesis, builds complexity rapidly. nih.gov | High atom economy, operational simplicity, diverse products. | Catalyst toxicity (e.g., Palladium), requires careful optimization of conditions. mdpi.com |
| Base-Promoted Cyclization | Uses simple reagents like KOH or Cs2CO3, often stereoselective. mdpi.com | Low cost, avoids transition metals, can be highly efficient for specific substrates. mdpi.com | Limited to specific substrate classes, may require strong bases. |
Innovations in Asymmetric Synthesis of Chiral this compound
The introduction of chirality into a molecule can have profound effects on its biological activity. The spirocenter of this compound is a key stereogenic center. The development of methods for the asymmetric synthesis of this scaffold is a critical area for future research, as the different enantiomers may exhibit distinct pharmacological profiles.
The synthesis of chiral sulfones is a rapidly developing field, with numerous strategies that could be adapted for the target molecule. nih.govresearchgate.net These include:
Transition Metal Catalysis: Using chiral ligands in combination with transition metals (e.g., copper, palladium, rhodium) to catalyze asymmetric reactions that form the spirocyclic core or introduce the sulfone moiety. nih.gov
Organocatalysis: Employing small organic molecules as chiral catalysts. Hydrogen-bonding catalysts, for instance, have been used in the enantioselective sulfonylation of α,β-unsaturated carbonyl compounds. rsc.org This approach avoids the use of potentially toxic and expensive metals.
Chiral Substrate Control: Starting with a chiral building block, such as an enantiomerically pure amino acid or amine, to guide the stereochemical outcome of the cyclization reactions. The synthesis of the related 6-azaspiro[4.5]decane skeleton has been achieved using chiral auxiliaries like D-(−)-phenylglycinol. nih.gov
A significant challenge is the stereoselective construction of the quaternary spiro-carbon atom. Innovations in enantioselective bromolactonizations catalyzed by chiral bifunctional sulfides have shown promise for creating chiral α-spiro-γ-lactones, a strategy that could potentially be adapted to the synthesis of related azaspirocyclic systems. nii.ac.jp
Advanced Mechanistic Investigations using Combined Experimental and Computational Approaches
A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Future research will benefit from a synergistic approach that combines experimental and computational techniques to elucidate the intricate pathways involved in the formation of spirocyclic sulfones. rsc.org
Experimental studies can provide tangible evidence for proposed mechanisms. For example, in photocatalytic radical cyclizations, the involvement of free-radical species has been confirmed through trapping experiments using reagents like TEMPO and BHT. rsc.org Furthermore, light on/off experiments can verify that a reaction is indeed driven by light, and quantum yield measurements can indicate the efficiency of the photocatalytic cycle. rsc.org
Computational chemistry, particularly Density Functional Theory (DFT), can complement these experiments by:
Modeling reaction intermediates and transition states.
Calculating activation energies for different potential pathways.
Explaining observed stereoselectivity and regioselectivity.
Predicting the reactivity of new substrates.
By combining the proposed mechanism from experimental data (e.g., a single-electron transfer followed by radical cyclization and migration) with computational modeling of each step, researchers can gain a comprehensive picture of the reaction landscape. rsc.orgnih.gov This detailed insight is invaluable for troubleshooting reactions and rationally designing more efficient catalysts and processes.
Exploration of New Chemical Transformations for Scaffold Diversification
The this compound core is a scaffold, a central molecular framework that can be elaborated with various functional groups to explore chemical space and optimize properties. nih.govcapes.gov.br Future research will focus on developing new chemical transformations to diversify this scaffold, creating libraries of related compounds for biological screening.
Key strategies for scaffold diversification include:
Varying the Building Blocks: The use of different starting materials in multi-component or cascade reactions can introduce diversity. For example, employing a range of substituted propargyl alcohols or aryl halides in a radical cyclization cascade can lead to a wide array of functionalized spirocyclic vinyl sulfones. rsc.orgrsc.org
Post-Synthetic Modification: The inherent functionality of the scaffold can be used as a handle for further reactions. The nitrogen atom of the azaspirane ring can be alkylated, acylated, or used in coupling reactions. The sulfone group itself can activate adjacent positions for C-H functionalization or participate in reactions like the Julia olefination. researchgate.net
Ring Expansion/Contraction: Methodologies that allow for the editing of the ring systems themselves are particularly powerful. Reactions that proceed with concomitant ring expansion have been shown to transform five- and six-membered rings into larger eight- and nine-membered rings, enabling access to complex, fused spirocyclic systems. rsc.org
This systematic exploration of chemical modifications will be essential for mapping the structure-activity relationships (SAR) of this class of compounds.
Table 2: Potential Strategies for Scaffold Diversification
| Diversification Point | Chemical Transformation | Potential Outcome |
|---|---|---|
| Piperidine (B6355638) Nitrogen (N-6) | N-Alkylation, N-Arylation, Amide formation | Modulation of basicity, solubility, and target interactions. |
| Carbonyl Group (if present) | Reduction, Grignard addition, Wittig reaction | Introduction of new stereocenters and functional groups. |
| Aromatic Rings (if appended) | Electrophilic aromatic substitution (e.g., halogenation, nitration) | Tuning of electronic properties and steric profile. |
| Sulfone-Adjacent Carbons | α-Alkylation, C-H functionalization | Introduction of substituents to modulate conformation and properties. researchgate.net |
Computational Design and Prediction of Novel Spirocyclic Sulfone Architectures
In modern drug discovery, computational methods are increasingly used not just to analyze existing molecules but to design new ones in silico. researchgate.net This approach can save significant time and resources by prioritizing the synthesis of compounds with the highest probability of success. Future research on this compound and its analogs will heavily leverage computational design.
The goals of computational design in this context include:
De Novo Design: Using the spirocyclic sulfone as a core fragment, algorithms can build novel molecules within the constraints of a target protein's binding site.
Property Prediction: Predicting key drug-like properties such as aqueous solubility, metabolic stability, lipophilicity (logP), and potential for off-target toxicity for virtual libraries of derivatives. The sulfone moiety is known to be a polar group that can lower lipophilicity and improve ADME properties. researchgate.net
Conformational Analysis: The rigid, three-dimensional nature of spirocycles is one of their most attractive features. nih.govsigmaaldrich.com Computational methods can accurately predict the preferred conformations of different derivatives, helping to understand how the spatial arrangement of functional groups will affect binding to a biological target.
By creating virtual libraries of novel spirocyclic sulfone architectures and screening them computationally, researchers can identify a smaller, more focused set of high-priority targets for chemical synthesis and biological evaluation. This synergy between computational prediction and experimental validation represents a powerful paradigm for accelerating the discovery of new bioactive agents.
Q & A
Basic Question: What are the critical parameters for synthesizing 9-Thia-6-azaspiro[4.5]decane 9,9-dioxide to avoid decomposition?
Answer:
The synthesis of spirocyclic compounds like this compound requires precise control of reaction conditions. Key parameters include:
- Temperature: Maintaining a narrow range (e.g., 0–5°C during cyclization) to prevent thermal degradation of intermediates .
- Reaction Time: Optimizing time to balance yield and purity; overextension can lead to ring-opening side reactions, as observed in analogous spiro systems .
- Oxidation Control: The 9,9-dioxide moiety necessitates controlled oxidation using agents like potassium permanganate in acidic conditions, with stoichiometric monitoring to avoid overoxidation .
Basic Question: How is the spirocyclic structure of this compound confirmed experimentally?
Answer:
Structural validation employs a multi-technique approach:
- NMR Spectroscopy: and NMR identify spiro connectivity via distinct splitting patterns (e.g., geminal coupling in the thia-aza ring) and quaternary carbon signals .
- X-ray Crystallography: Resolves bond angles and dihedral angles between the fused cyclohexane and thiolane-dioxide rings, confirming spiro geometry .
- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight (CHNOS; theoretical MW: 231.04 g/mol) and fragmentation patterns .
Advanced Question: What strategies resolve contradictions in reactivity data for sulfone-containing spiro compounds like this compound?
Answer:
Discrepancies in reactivity (e.g., unexpected ring-opening vs. stability) arise from:
- Electronic Effects: The electron-withdrawing sulfone group increases electrophilicity at adjacent carbons, altering nucleophilic attack pathways. Computational studies (DFT) can map charge distribution to predict reactive sites .
- Solvent Polarity: Polar aprotic solvents (e.g., DMSO) stabilize transition states in sulfone-mediated reactions, while protic solvents may promote hydrolysis. Systematic solvent screening is recommended .
- Steric Hindrance: Substituents on the spiro core influence accessibility; molecular dynamics simulations help visualize steric clashes during reaction planning .
Advanced Question: How can this compound derivatives be optimized for selective kinase inhibition?
Answer:
Rational design involves:
- Scaffold Modification: Introduce substituents at the 6-aza position to mimic ATP-binding motifs. For example, methyl or benzyl groups enhance hydrophobic interactions with kinase pockets, as seen in structurally related diazaspiro systems .
- Docking Studies: Use software like AutoDock Vina to predict binding affinities. The sulfone group’s polarity may form hydrogen bonds with catalytic lysine residues in kinases .
- SAR Analysis: Test derivatives in enzymatic assays (e.g., IC measurements against EGFR or CDK2) to correlate substituent effects with activity .
Basic Question: What analytical techniques quantify the purity of this compound post-synthesis?
Answer:
- HPLC-PDA: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) detects impurities >0.1% using UV absorption at 210–230 nm (sulfone chromophore) .
- Elemental Analysis: Matches experimental C/H/N/S percentages with theoretical values (e.g., C: 41.55%, H: 5.63%, N: 6.06%, S: 27.71%) .
- Thermogravimetric Analysis (TGA): Confirms thermal stability by monitoring mass loss below 200°C, critical for storage and handling .
Advanced Question: How does the sulfone group in this compound influence its pharmacokinetic properties?
Answer:
The 9,9-dioxide moiety impacts:
- Solubility: Enhances aqueous solubility via dipole-dipole interactions, but excessive polarity may reduce membrane permeability (logP ≈ 0.5 predicted via ChemAxon) .
- Metabolic Stability: Sulfones resist CYP450-mediated oxidation better than sulfides, prolonging half-life. In vitro microsomal assays (e.g., human liver microsomes) validate this .
- Toxicity: Sulfone metabolites are less reactive than sulfoxides, reducing hepatotoxicity risk. Ames tests and hERG channel assays are recommended for preclinical profiling .
Basic Question: What synthetic routes yield this compound with high enantiomeric purity?
Answer:
- Chiral Auxiliaries: Use (R)- or (S)-proline derivatives to induce asymmetry during cyclization, achieving >90% ee in analogous spiro systems .
- Catalytic Asymmetric Oxidation: Sharpless or Jacobsen conditions oxidize thioether precursors to sulfones with enantioselectivity .
- Chiral HPLC: Resolve racemic mixtures using cellulose-based columns (e.g., Chiralpak IC) for analytical and preparative purification .
Advanced Question: What mechanistic insights explain the spiro ring’s stability under acidic/basic conditions?
Answer:
- Acidic Conditions: Protonation of the aza nitrogen increases ring strain, but the sulfone’s electron-withdrawing effect stabilizes the spiro core against acid-catalyzed hydrolysis .
- Basic Conditions: Deprotonation at nitrogen may trigger ring-opening via nucleophilic attack. Stability is confirmed by incubating the compound in NaOH (1M, 24h) and monitoring degradation via NMR .
- Computational Analysis: DFT studies (B3LYP/6-31G*) calculate activation energies for ring-opening pathways, guiding condition selection .
Basic Question: What are the safety protocols for handling this compound in the laboratory?
Answer:
- PPE: Nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure.
- Ventilation: Use fume hoods during synthesis; sulfone dust may irritate respiratory tracts .
- Waste Disposal: Neutralize acidic/byproduct residues before aqueous disposal, adhering to EPA guidelines .
Advanced Question: How can this compound serve as a precursor for bioactive heterocycles?
Answer:
- Ring Expansion: React with dienophiles (e.g., maleic anhydride) to form 8-membered rings via [4+2] cycloadditions .
- Cross-Coupling: Suzuki-Miyaura coupling at brominated positions (if substituted) introduces aryl groups for antimicrobial screening .
- Bioconjugation: Click chemistry (CuAAC) attaches PEG or fluorescent tags for probing cellular uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
